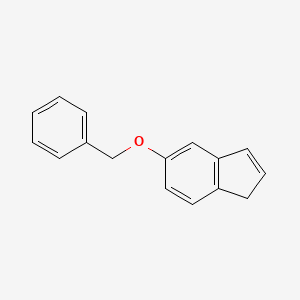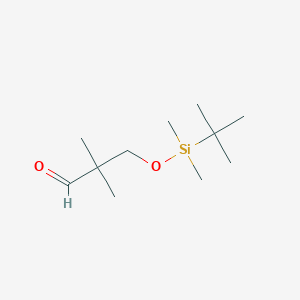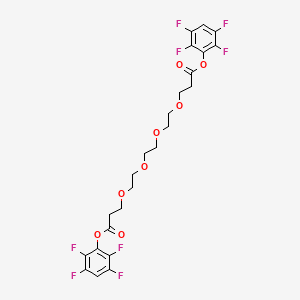
Bis-PEG4-TFP ester
概要
説明
Bis-PEG4-TFP ester, also known as Bis-Mal-Lysine-PEG4-TFP ester, is a compound of significant interest in the field of bioconjugation and drug delivery. It is composed of a polyethylene glycol (PEG4) linker connected to two malonate groups, each conjugated to a lysine residue. The terminal functional group is a tetrafluorophenyl (TFP) ester, facilitating conjugation reactions with primary amine groups .
作用機序
Target of Action
Bis-PEG4-TFP ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is responsible for the ubiquitination of proteins, marking them for degradation, while the target protein is the specific protein that the PROTAC is designed to degrade .
Mode of Action
The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking a target protein to an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The PEG-based structure of the compound is likely to enhance its solubility and stability, potentially improving its bioavailability .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease .
生化学分析
Biochemical Properties
Bis-PEG4-TFP ester plays a significant role in biochemical reactions. Each maleimide group in this compound reacts with a sulfhydryl group, and the TFP ester reacts with a free amine . This reactivity allows it to interact with various enzymes, proteins, and other biomolecules, forming thiolester bonds .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily due to its ability to form conjugates with antibodies, antibody fragments, peptides, and small molecules . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The maleimide groups react with sulfhydryl groups, and the TFP ester reacts with free amines . This can lead to changes in gene expression and enzyme activation or inhibition.
準備方法
The synthesis of Bis-PEG4-TFP ester typically involves multi-step organic synthesis techniques. The polyethylene glycol (PEG) linker is often prepared through polymerization of ethylene oxide, followed by functionalization to introduce reactive end groups. Malonate derivatives are then reacted with lysine residues under controlled conditions to form the bis-maleimide structure. Finally, the TFP ester group is added using a coupling agent such as trifluoromethanesulfonate activated ester, leading to the formation of the final compound .
化学反応の分析
Bis-PEG4-TFP ester undergoes various types of chemical reactions, primarily involving its reactive TFP ester group. The TFP ester group selectively reacts with primary amines on biomolecules, forming stable amide bonds. This enables the precise attachment of payloads to targeting moieties. Common reagents used in these reactions include primary amines and coupling agents. The major products formed from these reactions are amide-linked conjugates .
科学的研究の応用
Bis-PEG4-TFP ester finds extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Bioconjugation: It is widely employed in bioconjugation strategies to link therapeutic agents to targeting ligands or imaging probes. The reactive TFP ester group selectively reacts with primary amines on biomolecules, forming stable amide bonds.
Drug Delivery: In drug delivery applications, this compound serves as a versatile linker for the construction of drug conjugates and nanoparticles. By conjugating drugs to targeting ligands via the PEG4 spacer, researchers can enhance drug solubility, improve biodistribution, and achieve site-specific delivery to diseased tissues.
類似化合物との比較
Bis-PEG4-TFP ester is unique due to its combination of a polyethylene glycol linker and a tetrafluorophenyl ester group, which provides enhanced solubility, biocompatibility, and stability under physiological conditions. Similar compounds include:
Bis-MAL-Lysine-dPEG4-TFP ester: This compound also contains a polyethylene glycol linker and a tetrafluorophenyl ester group, but with different functional groups and linker lengths.
Bis-MAL-Lysine-PEG4-TFP ester: Similar in structure and function, but may have variations in the specific linker or functional groups used.
These compounds share similar applications in bioconjugation, drug delivery, and imaging, but this compound stands out due to its specific combination of functional groups and linker properties.
特性
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F8O8/c25-13-11-14(26)20(30)23(19(13)29)39-17(33)1-3-35-5-7-37-9-10-38-8-6-36-4-2-18(34)40-24-21(31)15(27)12-16(28)22(24)32/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJYOLJOWDJZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F8O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132985 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,5,6-tetrafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446282-42-3 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,5,6-tetrafluorophenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,5,6-tetrafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


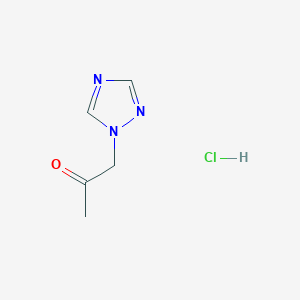
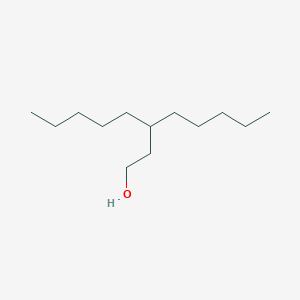
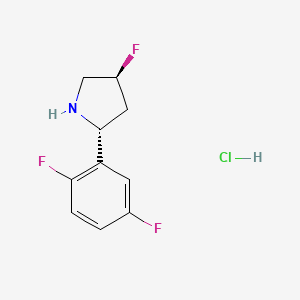
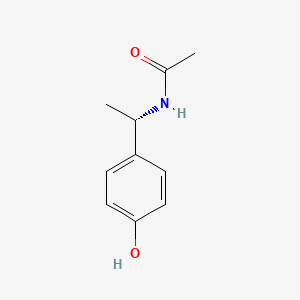
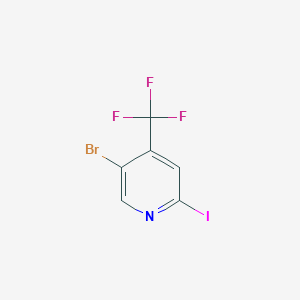
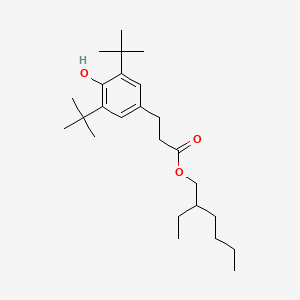
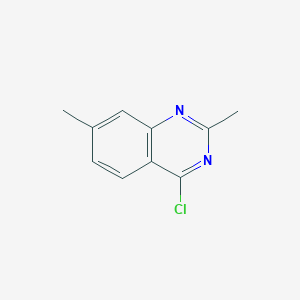
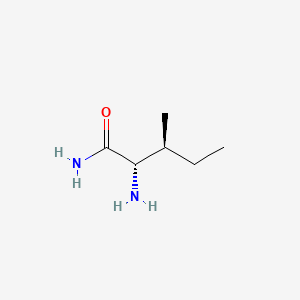
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B3103584.png)
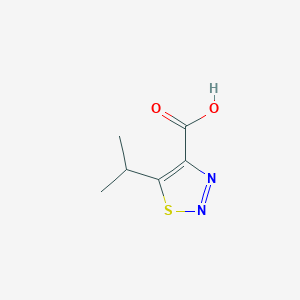
![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B3103607.png)
![4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3103608.png)
